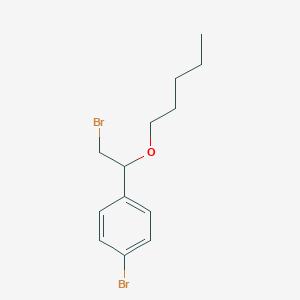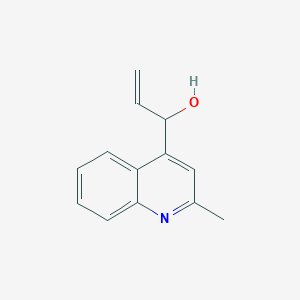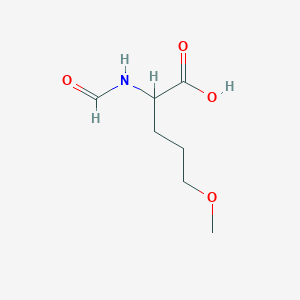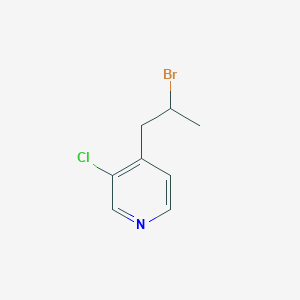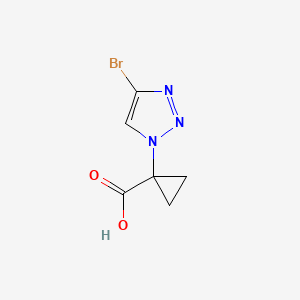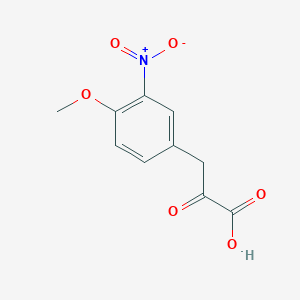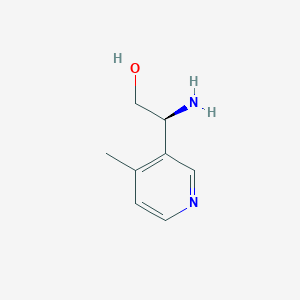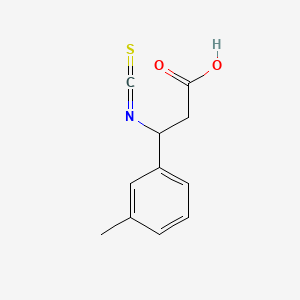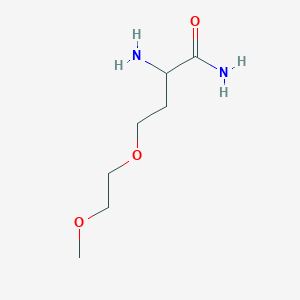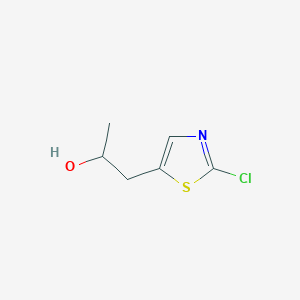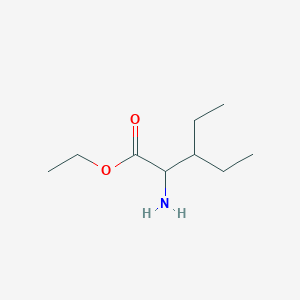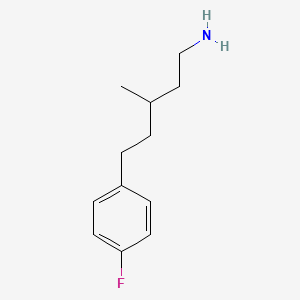![molecular formula C9H7F5O2 B13617110 [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H7F5O2 It is characterized by the presence of a pentafluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with pentafluoroethyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the pentafluoroethyl iodide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde or 4-(1,1,2,2,2-pentafluoroethoxy)benzoic acid.
Reduction: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between fluorinated compounds and biological systems. Its fluorinated nature allows for the investigation of fluorine’s effects on biological activity and molecular recognition.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylmethanol moiety can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylmethanol
- 4-(Difluoromethoxy)phenylmethanol
- 4-(Pentafluoropropoxy)phenylmethanol
Comparison: Compared to its analogs, [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications. Additionally, the increased fluorine content can influence the compound’s reactivity and interactions with biological targets, potentially leading to improved performance in medicinal and industrial applications.
Properties
Molecular Formula |
C9H7F5O2 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 |
InChI Key |
DOGQBESXGGCKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



